N-Phenyl-2-hexyl[60]fulleropyrrolidine
Description
Properties
InChI |
InChI=1S/C74H21N/c1-2-3-4-8-11-14-74-71-65-59-49-37-29-21-17-15-16-19-23(21)31(37)41-35-27(19)28-20(16)24-22-18(15)26-25(17)33-39(29)47-53-43(33)44-34(26)40-30(22)38-32(24)42-36(28)46-45(35)57(51(41)59)67(71)68-58(46)52(42)60-50(38)56-48(40)54(44)62-61(53)69(63(65)55(47)49)73(74,70(62)64(56)66(60)72(68)74)12-75(14)13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXPMQOHHXXOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1C23C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%10C%10=C9C9=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C6=C8C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C6=C%25C8=C(C2=C65)C2=C5C3(CN1C1=CC=CC=C1)C(=C%15C4=C79)C%17=C5C%19=C%21C2=C%238 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
924.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for N Phenyl 2 Hexyl 1 Fulleropyrrolidine
Prato Reaction as a Foundational Synthetic Pathway
The Prato reaction is a powerful and extensively utilized method for the functionalization of C60, based on the 1,3-dipolar cycloaddition of azomethine ylides. datapdf.comresearchgate.net This reaction yields pyrrolidine (B122466) rings fused to the fullerene cage, offering a versatile platform for introducing a wide array of functional groups. researchgate.net The synthesis of N-Phenyl-2-hexyl wikipedia.orgfulleropyrrolidine relies on this robust methodology.
Azomethine Ylide Cycloaddition towikipedia.orgFullerene
The core of the Prato reaction is the generation of an azomethine ylide, a reactive intermediate, which subsequently undergoes a cycloaddition reaction with a double bond on the fullerene sphere. researchgate.net Azomethine ylides are 1,3-dipoles of the general structure (R1R2)C=N+(R3)-C-(R4R5). researchgate.net A common and efficient method for generating these ylides in situ is the thermal decarboxylation of an iminium salt, which is formed from the condensation of an α-amino acid with an aldehyde or ketone. researchgate.net
For the synthesis of N-Phenyl-2-hexyl wikipedia.orgfulleropyrrolidine, the requisite azomethine ylide is generated from N-phenylglycine (an N-substituted α-amino acid) and heptanal (B48729) (an aldehyde with a hexyl group). The N-phenylglycine provides the N-phenyl moiety and the backbone of the pyrrolidine ring, while heptanal introduces the 2-hexyl side chain. When heated in the presence of wikipedia.orgfullerene, typically in a solvent like toluene (B28343), the azomethine ylide is generated and readily adds across a 6,6-junction of the fullerene cage to form the desired N-Phenyl-2-hexyl wikipedia.orgfulleropyrrolidine. datapdf.comresearchgate.net
The versatility of this approach allows for the introduction of diverse substituents on both the nitrogen and the C-2 position of the pyrrolidine ring by simply varying the starting α-amino acid and the aldehyde. researchgate.net
Mechanistic Considerations and Yield Optimization
The Prato reaction proceeds through a concerted [3+2] cycloaddition mechanism, where the highest occupied molecular orbital (HOMO) of the azomethine ylide interacts with the lowest unoccupied molecular orbital (LUMO) of the fullerene. researchgate.net The reaction is highly regioselective, with the addition occurring exclusively at the electron-rich double bond between two hexagons (a 6,6-junction) of the C60 cage. datapdf.com
Several factors can influence the yield of the reaction. The choice of solvent is crucial, with high-boiling aromatic solvents like toluene or o-dichlorobenzene being commonly used to facilitate the in situ generation of the azomethine ylide. datapdf.com The stoichiometry of the reactants also plays a significant role. An excess of the amino acid and aldehyde is often employed to drive the reaction towards the formation of the monoadduct and to compensate for any side reactions. researchgate.net
Purification of the product mixture is typically achieved through chromatographic techniques, such as column chromatography on silica (B1680970) gel, to separate the desired monoadduct from unreacted C60 and any polyadducts that may have formed. nih.gov The yields of Prato reactions can vary depending on the specific substrates used, but they are generally considered to be efficient for the synthesis of fulleropyrrolidines. researchgate.net
Tailoring Molecular Architecture through Substituent Control
The properties of N-Phenyl-2-hexyl wikipedia.orgfulleropyrrolidine can be finely tuned by modifying the substituents on the pyrrolidine ring. The N-phenyl group and the 2-hexyl side chain are key components that dictate the electronic, solubility, and self-assembly characteristics of the molecule.
Design and Incorporation of N-Phenyl Moieties
The incorporation of an N-phenyl group onto the pyrrolidine ring is achieved by using an N-phenyl substituted α-amino acid, such as N-phenylglycine, in the Prato reaction. bg.ac.rs The phenyl group can influence the electronic properties of the fullerene derivative. Furthermore, the phenyl ring itself can be substituted with various functional groups to impart specific properties. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electrochemical potential of the fulleropyrrolidine. rsc.org
The presence of the N-phenyl moiety can also affect the solubility and processing of the material, which is a critical consideration for its application in areas such as organic photovoltaics. researchgate.net
Engineering of the 2-Hexyl Side Chain for Specific Performance
The 2-hexyl side chain is introduced into the fulleropyrrolidine structure through the use of heptanal in the Prato reaction. Alkyl chains, such as the hexyl group, are primarily incorporated to enhance the solubility of the fullerene derivative in common organic solvents. sciopen.com The pristine C60 molecule has limited solubility, which hampers its processability. The attachment of flexible alkyl chains disrupts the intermolecular interactions between fullerene cages, leading to improved solubility. researchgate.net
The length and nature of the alkyl side chain can be systematically varied to control the material's properties. For example, engineering the side chain can influence the morphology of thin films and the performance of devices such as organic electrochemical transistors. researchgate.net Longer or branched alkyl chains can further enhance solubility and influence the self-assembly behavior of the fulleropyrrolidine derivatives. researchgate.net
Comparative Analysis of Various C-2 Pyrrolidine Substituents (e.g., Phenyl vs. Hexyl)
| Substituent at C-2 | Primary Influence | Effect on Properties |
| Phenyl | Electronic Properties & π-π Stacking | Can engage in aromatic interactions, potentially influencing thin-film morphology and charge transport. The electronic nature of the phenyl ring (and its substituents) can modify the electrochemical properties of the fullerene core. rsc.orgdistantreader.org |
| Hexyl | Solubility & Processability | The flexible alkyl chain improves solubility in organic solvents, facilitating solution-based processing. It can also influence the molecular packing and self-assembly in the solid state. sciopen.comresearchgate.net |
The choice between a phenyl and a hexyl substituent depends on the desired application. If the goal is to modulate the electronic properties and encourage ordered packing through π-π interactions, a phenyl group would be a suitable choice. distantreader.org Conversely, if the primary objective is to enhance solubility for solution-based fabrication of devices, a hexyl group would be more appropriate. sciopen.com The synthesis of a large series of disubstituted fulleropyrrolidines with various aryl and alkyl substituents at the C-2 position has demonstrated the ability to systematically tune their electrochemical properties. distantreader.orgsci-hub.se
Advanced Purification and Structural Elucidation Techniques
The synthesis of N-Phenyl-2-hexyl raccefyn.cofulleropyrrolidine, like other fullerene derivatives, results in a mixture containing the desired monoadduct, unreacted C60, and potentially multi-adducts. Therefore, sophisticated purification and characterization techniques are indispensable to isolate the target compound in high purity and to confirm its precise chemical structure.
Achieving high purity is critical for the application of fulleropyrrolidines in materials science. Chromatographic techniques are the primary methods used to separate the desired product from the reaction mixture.
Column Chromatography: This is often the first step in the purification process. The crude reaction product is passed through a column packed with a stationary phase, typically silica gel. A solvent system is used to elute the different components at different rates. Unreacted C60 is generally recovered first using less polar solvents like carbon disulfide (CS2) or toluene, while the more polar fulleropyrrolidine adducts are eluted later with solvent mixtures such as toluene:ethyl acetate. nih.gov This method is effective for bulk separation but may not be sufficient to isolate isomers or products with very similar polarities.
High-Performance Liquid Chromatography (HPLC): For achieving the highest purity and for separating isomers, HPLC is the preferred method. sci-hub.seresearchgate.net This technique uses high pressure to pass the solvent through a column with smaller particle sizes, providing superior resolution compared to standard column chromatography. Specialized columns, including those designed for fullerene separation or chiral columns, can be employed to isolate specific regioisomers or diastereomers of functionalized fullerenes. sci-hub.se The progress of the separation is monitored in real-time by detectors, allowing for precise collection of the desired product fraction.
The choice of chromatographic technique depends on the specific fulleropyrrolidine derivative and the required level of purity. A combination of these methods is often employed to ensure the final product is suitable for detailed characterization and device fabrication.
Once purified, the identity and structure of N-Phenyl-2-hexyl raccefyn.cofulleropyrrolidine must be unequivocally confirmed. A combination of spectroscopic methods provides comprehensive evidence of its chemical structure, molecular weight, and the successful functionalization of the C60 cage.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for the structural elucidation of fulleropyrrolidines. nih.gov
¹H NMR: This technique provides information about the hydrogen atoms in the molecule. For N-Phenyl-2-hexyl raccefyn.cofulleropyrrolidine, characteristic signals would confirm the presence of the phenyl and hexyl groups, as well as the protons on the pyrrolidine ring. For instance, in similar N-methyl fulleropyrrolidines, the two diastereotopic protons of the pyrrolidine ring often appear as distinct doublets with a large geminal coupling constant (J ≈ 9 Hz). researchgate.net The signals for the hexyl chain and the phenyl group would appear in their expected aliphatic and aromatic regions, respectively.
¹³C NMR: This method is used to analyze the carbon framework. A key indicator of a successful reaction is the change in the fullerene carbon signals. In pristine C60, all 60 carbon atoms are equivalent, resulting in a single peak at approximately 143 ppm. Upon functionalization, the symmetry is broken. The two sp³-hybridized carbon atoms at the researchgate.netresearchgate.net junction where the pyrrolidine ring is fused to the fullerene cage typically appear at around 70-80 ppm. The remaining 58 sp²-hybridized carbon atoms of the fullerene core show a complex pattern of signals, confirming the formation of the adduct. sci-hub.se
Table 1: Representative ¹H NMR Signals for a Fulleropyrrolidine Moiety
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Pyrrolidine CH₂ (Ha) | ~4.97 | Doublet (d) | Diastereotopic proton adjacent to the fullerene cage. |
| Pyrrolidine CH₂ (Hb) | ~4.31 | Doublet (d) | Diastereotopic proton adjacent to the fullerene cage. |
Data derived from analogous structures reported in the literature. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. Techniques like Fast Atom Bombardment (FAB-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used for large molecules like fullerene derivatives. sci-hub.seresearchgate.netresearchgate.net The detection of a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated mass of N-Phenyl-2-hexyl raccefyn.cofulleropyrrolidine provides definitive proof of its formation. For example, a similar compound, C60-fused N-methyl-(4-hexyloxybenzen-2-yl) pyrrolidine, showed a calculated mass of 954 and a found mass of 955 ([M+1]⁺) via FAB-MS. researchgate.net
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is a straightforward and effective method to monitor the functionalization of the fullerene cage. The electronic absorption spectrum of C60 is highly characteristic. The 1,3-dipolar cycloaddition reaction disrupts the high symmetry and extended π-conjugation of the C60 sphere. This leads to distinct changes in the UV-Vis spectrum:
The weak, symmetry-forbidden absorption band of pristine C60 in the visible region (around 430-440 nm) typically disappears or is significantly attenuated upon adduct formation. nih.gov
Table 2: Comparison of UV-Vis Absorption Features
| Compound | Key Absorption Features | Reference |
|---|---|---|
| raccefyn.coFullerene (C60) | Sharp peak at ~335 nm, distinct shoulder ~407 nm, weak absorption > 430 nm. | nih.govnih.gov |
Scalability and Reproducibility in Fulleropyrrolidine Synthesis
The transition from laboratory-scale synthesis to larger-scale production of fulleropyrrolidines presents significant challenges related to scalability and reproducibility. While the Prato reaction and other synthetic routes are well-established, ensuring consistent results when increasing the reaction volume is not trivial.
Scalability: The primary bottleneck in scaling up the production of high-purity fulleropyrrolidines is often not the reaction itself, but the subsequent purification. Chromatographic methods, particularly HPLC, are difficult and costly to scale for large quantities. The amount of solvent and stationary phase required increases dramatically, making the process less economically viable and environmentally friendly. Furthermore, achieving the same separation efficiency on larger columns can be challenging. Yields reported for laboratory-scale synthesis of similar fulleropyrrolidines can vary, with examples ranging from 35% to 56%, indicating that the optimization of reaction conditions is crucial for maximizing output. nih.govresearchgate.net
Reproducibility: Ensuring batch-to-batch consistency is paramount for any material intended for use in electronic devices. The reproducibility of fulleropyrrolidine synthesis can be affected by several factors:
Purity of Reagents: The purity of the starting raccefyn.cofullerene and the aldehyde and amino acid precursors is critical.
Reaction Conditions: Precise control over temperature, reaction time, and solvent purity is necessary. Minor variations can influence the ratio of monoadducts to multi-adducts, complicating the purification process.
Work-up Procedure: The methods used to quench the reaction and perform the initial extraction can impact the final product distribution and purity.
Similar to challenges seen in the production of other functional nanomaterials like graphene, a "reproducibility gap" can exist between small-scale academic research and large-scale, reliable production. Overcoming these issues requires the development of robust, standardized protocols and potentially exploring alternative, chromatography-free purification methods to make compounds like N-Phenyl-2-hexyl raccefyn.cofulleropyrrolidine more accessible for commercial applications.
Table of Compounds Mentioned
| Compound Name |
|---|
| N-Phenyl-2-hexyl raccefyn.cofulleropyrrolidine |
| raccefyn.coFullerene |
| Carbon disulfide |
| Toluene |
| Ethyl acetate |
Electronic and Photophysical Characterization of N Phenyl 2 Hexyl 1 Fulleropyrrolidine
Optical Absorption Properties and Electronic Transitions
The study of the optical absorption properties of N-Phenyl-2-hexyl rsc.orgfulleropyrrolidine provides insight into its ability to absorb light and generate excitons, a fundamental process for its use in photovoltaic devices.
Characteristic Absorption Bands and Influence of Functionalization
The UV-vis absorption spectrum of N-Phenyl-2-hexyl rsc.orgfulleropyrrolidine, when dissolved in chloroform, displays features characteristic of rsc.orgfullerene monoadducts. rsc.org It exhibits two prominent absorption bands in the ultraviolet region, with peak maxima located at approximately 257 nm and between 310-320 nm. rsc.org These absorptions are analogous to those observed in pristine C60. rsc.org
A significant feature in the visible part of the spectrum is a weak but sharp absorption peak at around 430 nm. rsc.org This particular absorption is a distinctive hallmark of fulleropyrrolidine and methanofullerene monoadducts, including the widely used acceptor material researchgate.netresearchgate.net-phenyl-C61-butyric acid methyl ester (PC61BM), which shows a similar peak at 431 nm. rsc.org The functionalization of the fullerene core with the N-phenyl-2-hexylpyrrolidine group results in electronic properties that are quite similar to those of PC61BM at the molecular level. rsc.orgresearchgate.netresearchgate.net Research indicates that the introduction of different substituent groups on the pyrrolidine (B122466) ring, such as the N-phenyl and 2-hexyl groups, does not substantially alter the electronic structure of the fullerene π-system. This is evidenced by the very similar shapes and molar extinction coefficients observed across a series of related fulleropyrrolidine derivatives. rsc.org
Light Harvesting Capabilities in the Visible Spectrum
The performance of organic photovoltaic (OPV) devices incorporating N-Phenyl-2-hexyl rsc.orgfulleropyrrolidine serves as a practical measure of its light-harvesting capabilities and subsequent energy conversion efficiency. When blended with the donor polymer poly(3-hexylthiophene) (P3HT), this fullerene derivative has been shown to produce OPV devices with power conversion efficiencies (PCEs) that are comparable to, and in some cases even higher than, reference devices using the standard acceptor PC61BM. rsc.orgresearchgate.net Furthermore, when paired with a low-band-gap donor polymer like PTB7, N-Phenyl-2-hexyl rsc.orgfulleropyrrolidine has enabled the fabrication of high-performance OPV cells, demonstrating its effectiveness in harvesting light and contributing to photocurrent generation. rsc.orgresearchgate.net
Electrochemical Behavior and Energy Level Profiling
The electrochemical properties of N-Phenyl-2-hexyl rsc.orgfulleropyrrolidine determine its energy levels, particularly the Lowest Unoccupied Molecular Orbital (LUMO), which is fundamental to its function as an electron acceptor. These properties are typically investigated using techniques such as cyclic voltammetry.
Redox Potentials and Electron Accepting Capabilities
Like pristine C60, fulleropyrrolidine derivatives are known for their ability to reversibly accept multiple electrons. researchgate.net The electron-accepting nature of N-Phenyl-2-hexyl rsc.orgfulleropyrrolidine is characterized by its reduction potentials. Cyclic voltammetry measurements reveal the potentials at which the molecule undergoes reduction. For N-Phenyl-2-hexyl rsc.orgfulleropyrrolidine, the first reduction potential (Ered1) is a key parameter as it is used to estimate the LUMO energy level. rsc.org
Studies have shown that N-phenyl rsc.orgfulleropyrrolidines, including the 2-hexyl substituted variant, exhibit electrochemical properties that are very similar to PC61BM, indicating a comparable electron-accepting strength. rsc.orgresearchgate.net The addition of the pyrrolidine group to the fullerene cage slightly alters its electronic structure, leading to shifts in the reduction potentials compared to unsubstituted C60. bohrium.comnih.gov
Determination and Tuning of Lowest Unoccupied Molecular Orbital (LUMO) Levels
The LUMO energy level of an acceptor material is a critical parameter in organic solar cells as the difference between it and the Highest Occupied Molecular Orbital (HOMO) of the donor material determines the open-circuit voltage (Voc) of the device. The LUMO level of N-Phenyl-2-hexyl rsc.orgfulleropyrrolidine can be estimated from its first reduction potential as measured by cyclic voltammetry. rsc.org
Functionalization of the rsc.orgfullerene core provides a mechanism for tuning its electronic properties. Adding groups to the C60 cage can raise the LUMO energy level. researchgate.netresearchgate.net For N-Phenyl-2-hexyl rsc.orgfulleropyrrolidine, the substituents on the pyrrolidine ring have a modest effect on the LUMO level. Specifically, the presence of the C-2 alkyl (hexyl) group results in a slightly higher LUMO energy level compared to derivatives with a methyl butyrate (B1204436) or phenyl group at the same position. rsc.org This subtle tuning can have a direct impact on the performance of photovoltaic devices.
| Compound | First Reduction Potential (Ered1) vs. Fc/Fc+ (V) | Estimated LUMO Energy Level (eV) |
|---|---|---|
| N-Phenyl-2-hexyl rsc.orgfulleropyrrolidine | -1.08 | -3.72 |
| PC61BM | -1.09 | -3.71 |
Data sourced from Karakawa et al., J. Mater. Chem. A, 2014, 2, 18533-18540. rsc.org
Implications for Charge Injection and Extraction in Devices
The electronic properties of N-Phenyl-2-hexyl rsc.orgfulleropyrrolidine have direct implications for the processes of charge injection and extraction in electronic devices. In an OPV, efficient charge separation occurs at the donor-acceptor interface, followed by the transport of electrons through the acceptor material to the electrode. The LUMO energy level of N-Phenyl-2-hexyl rsc.orgfulleropyrrolidine is well-matched with the LUMO levels of common donor polymers, providing a sufficient energetic driving force for efficient exciton (B1674681) dissociation.
The slightly elevated LUMO level of N-Phenyl-2-hexyl rsc.orgfulleropyrrolidine (-3.72 eV) compared to PC61BM (-3.71 eV) is reflected in the performance of OPV devices. rsc.org This small increase in the LUMO energy can lead to a higher open-circuit voltage (Voc), which is a desirable characteristic for achieving higher power conversion efficiencies. rsc.org Indeed, devices fabricated with N-Phenyl-2-hexyl rsc.orgfulleropyrrolidine and the PTB7 polymer have demonstrated higher Voc values compared to analogous PC61BM-based devices, highlighting the direct link between its molecular electronic structure and macroscopic device performance. rsc.org This demonstrates its suitability as an effective material for facilitating charge separation and subsequent electron extraction in high-performance organic solar cells. rsc.orgresearchgate.net
Photoinduced Electron Transfer (PET) Dynamics
Photoinduced electron transfer is a fundamental process in organic photovoltaic devices, where the absorption of light leads to the generation of charge carriers at the interface between electron donor and acceptor materials. The efficiency of this process is governed by a series of intricate and competing dynamic events, including intramolecular and intermolecular electron transfer, charge separation, and charge recombination.
Intramolecular Electron Transfer Pathways
While N-Phenyl-2-hexyl nih.govfulleropyrrolidine primarily acts as an electron acceptor in bulk heterojunctions, the covalent linkage of the N-phenyl and 2-hexyl groups to the fullerene cage can, in principle, allow for intramolecular electronic interactions. In fullerene-donor dyads, where a donor moiety is covalently attached to the fullerene, photoexcitation can lead to intramolecular charge separation. The rates of these processes are highly dependent on the nature of the donor, the spacer connecting it to the fullerene, and the surrounding solvent medium.
For fulleropyrrolidine derivatives in general, theoretical studies utilizing density functional theory (DFT) and time-dependent DFT (TD-DFT) have been employed to model the energetics and kinetics of intramolecular electron transfer. nih.gov These calculations help in understanding the potential for charge-separated states to be generated through the decay of locally excited states. nih.gov However, in the case of N-Phenyl-2-hexyl nih.govfulleropyrrolidine, the N-phenyl and hexyl substituents are not strong electron donors. Therefore, significant intramolecular photoinduced electron transfer from these groups to the fullerene core is not the primary photophysical pathway. Instead, the dominant mechanism in device applications is intermolecular electron transfer from a separate donor molecule.
Intermolecular Charge Separation in Donor-Acceptor Blends
The critical step for charge generation in organic solar cells occurs at the interface between the electron donor and the fullerene acceptor. When blended with a suitable donor polymer, such as poly(3-hexylthiophene) (P3HT), N-Phenyl-2-hexyl nih.govfulleropyrrolidine acts as an efficient electron acceptor. Upon photoexcitation of the donor material, an exciton (a bound electron-hole pair) is created. If this exciton diffuses to the donor-acceptor interface before decaying, it can dissociate, with the electron being transferred to the fullerene acceptor and the hole remaining on the donor.
The dynamics of this intermolecular charge separation have been extensively studied in P3HT:fullerene blends using techniques like transient absorption spectroscopy. researchgate.netrug.nl These studies reveal that charge transfer can be an ultrafast process, occurring on timescales from femtoseconds to picoseconds. researchgate.net For instance, in P3HT:PCBM blends, two pathways for polaron generation have been identified: a prompt formation within 100 femtoseconds from hot excitons near the interface, and a delayed formation on a timescale of approximately 10 picoseconds via exciton migration. researchgate.net Similar ultrafast charge transfer dynamics are expected in blends of P3HT with N-Phenyl-2-hexyl nih.govfulleropyrrolidine, given their analogous roles as donor and acceptor materials. The efficiency of charge separation is significantly enhanced in ternary blends, where both hole and electron transfer from excited nanocrystals to the polymer and fullerene can occur. acs.org
Kinetics of Charge Recombination and Radical Ion-Pair States
In P3HT:fullerene systems, charge recombination occurs over a wide range of timescales, from picoseconds to milliseconds. researchgate.net Transient absorption spectroscopy is a key technique for probing the lifetime of the charge-separated state. The decay of the absorption signals corresponding to the P3HT cation and the fullerene anion provides information about the recombination kinetics. Studies on P3HT:PCBM blends have shown that a significant fraction of initially formed bound radical pairs can undergo geminate recombination, while the remaining pairs dissociate into free polarons that have much longer lifetimes. researchgate.net The morphology of the blend film plays a crucial role, with well-ordered, phase-separated structures generally exhibiting slower charge recombination and more efficient charge transport. researchgate.net The formation of long-lived electron-transfer products has been confirmed in fulleropyrrolidine cluster-donor assemblies through flash photolysis studies. edinst.com
| Parameter | Description | Typical Timescale/Rate |
| Charge Separation (Intermolecular) | Transfer of an electron from the excited donor (e.g., P3HT) to the fullerene acceptor at the interface. | < 100 fs (prompt), ~10 ps (delayed) researchgate.net |
| Geminate Recombination | Recombination of the initially formed electron-hole pair. | ps - ns researchgate.net |
| Free Polaron Formation | Dissociation of the bound radical pair into free charge carriers. | ps - ns researchgate.net |
| Non-geminate Recombination | Recombination of free charge carriers. | ns - ms (B15284909) researchgate.net |
Fluorescence Quenching Phenomena
Fluorescence quenching is a powerful tool for studying photoinduced electron transfer in donor-acceptor systems. The fluorescence of the donor material (e.g., P3HT) is efficiently quenched in the presence of an electron acceptor like N-Phenyl-2-hexyl nih.govfulleropyrrolidine. This quenching occurs because the photoinduced electron transfer process provides a non-radiative decay pathway for the excited state of the donor, competing with fluorescence emission.
The efficiency of this quenching can be quantified using Stern-Volmer analysis, which relates the decrease in fluorescence intensity or lifetime to the concentration of the quencher. The Stern-Volmer equation is given by:
I0/I = 1 + KSV[Q]
or
τ0/τ = 1 + kqτ0[Q]
where I0 and I are the fluorescence intensities in the absence and presence of the quencher, respectively, τ0 and τ are the corresponding fluorescence lifetimes, [Q] is the quencher concentration, KSV is the Stern-Volmer quenching constant, and kq is the bimolecular quenching rate constant.
Applications in Organic Electronic Devices and Systems
Organic Photovoltaic (OPV) Cells
N-Phenyl-2-hexyl wikipedia.orgfulleropyrrolidine has emerged as a significant electron acceptor material in the field of organic photovoltaics. Its electronic properties and solubility make it a promising alternative to more conventional fullerene derivatives for use in high-performance organic solar cells.
In organic photovoltaic (OPV) cells, the active layer often employs a bulk heterojunction (BHJ) architecture. mdpi.com This structure consists of an interpenetrating network of electron-donor and electron-acceptor materials, creating a large interfacial area for efficient charge separation. mdpi.comrsc.org Within this framework, N-Phenyl-2-hexyl wikipedia.orgfulleropyrrolidine functions as the electron-acceptor component. rsc.orgucm.es
When a photon is absorbed by the donor material (typically a conjugated polymer), an exciton (B1674681) (a bound electron-hole pair) is generated. rsc.org This exciton diffuses to the interface between the donor and the N-Phenyl-2-hexyl wikipedia.orgfulleropyrrolidine acceptor. Due to the appropriate energy level alignment, the electron is transferred to the fullerene derivative, while the hole remains on the donor polymer. mdpi.com The separated charges are then transported through the respective acceptor and donor domains to the device electrodes, generating a photocurrent. mdpi.com N-Phenyl-2-hexyl wikipedia.orgfulleropyrrolidine is one of several soluble wikipedia.orgfulleropyrrolidine derivatives synthesized to serve as alternatives to the widely used researchgate.netresearchgate.net-phenyl-C61-butyric acid methyl ester (PCBM). rsc.orgucm.es
Research has demonstrated a critical dependence of device performance on the chemical structure of the fulleropyrrolidine derivatives used. ucm.es The substituents on the pyrrolidine (B122466) ring significantly influence the electronic properties and morphology of the active layer. ucm.esresearchgate.net
N-Phenyl-2-hexyl wikipedia.orgfulleropyrrolidine has been extensively compared with the standard fullerene acceptor, researchgate.netresearchgate.net-phenyl-C61-butyric acid methyl ester (PC61BM). Studies have shown that its performance is highly competitive and, in some cases, superior to that of PC61BM, depending on the donor polymer used.
When blended with the common donor polymer poly(3-hexylthiophene) (P3HT), devices using N-Phenyl-2-hexyl wikipedia.orgfulleropyrrolidine achieved a power conversion efficiency of 2.38%, which is comparable to the 2.30% PCE of the reference PC61BM-based device under identical conditions. ucm.es
The potential of N-phenyl wikipedia.orgfulleropyrrolidines is further demonstrated when paired with low-band-gap polymers like PTB7. rsc.orgucm.es In such devices, N-Phenyl-2-hexyl wikipedia.orgfulleropyrrolidine-based cells exhibited a high PCE of 7.02%, slightly surpassing the 6.91% efficiency of the corresponding PC61BM device. ucm.es These results highlight N-Phenyl-2-hexyl wikipedia.orgfulleropyrrolidine as a promising alternative acceptor for high-performance OPVs. rsc.org
| Acceptor Material | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) |
|---|---|---|---|---|
| N-Phenyl-2-hexyl wikipedia.orgfulleropyrrolidine | 0.592 | 8.134 | 0.494 | 2.38 |
| PC61BM (Reference) | 0.581 | 8.513 | 0.465 | 2.30 |
Data sourced from Karakawa et al., 2014. ucm.es
| Acceptor Material | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) |
|---|---|---|---|---|
| N-Phenyl-2-hexyl wikipedia.orgfulleropyrrolidine | 0.722 | 14.89 | 0.653 | 7.02 |
| PC61BM (Reference) | 0.728 | 14.47 | 0.656 | 6.91 |
Data sourced from Karakawa et al., 2014. ucm.es
The fabrication of OPV cells incorporating N-Phenyl-2-hexyl wikipedia.orgfulleropyrrolidine typically involves solution-processing techniques. The active layer is prepared by dissolving the donor polymer and the fullerene acceptor in a suitable organic solvent. This solution is then deposited onto a substrate, commonly indium tin oxide (ITO) coated glass, using methods like spin-coating to form a thin film.
Charge Transport and Collection Efficiency within OPV Active Layers
Efficient charge transport and collection are paramount for high-performance OPVs. The active layer, a bulk heterojunction (BHJ) blend of N-Phenyl-2-hexyl tcichemicals.comfulleropyrrolidine (the electron acceptor) and a donor polymer, is designed to maximize the interface between the two materials. Upon light absorption, excitons (bound electron-hole pairs) are generated and must diffuse to this donor-acceptor interface to be dissociated.
Once separated, the free electrons are injected into the fullerene domains and holes into the polymer domains. For high collection efficiency, these charges must be transported through their respective percolating pathways to the correct electrodes with minimal recombination. N-phenyl tcichemicals.comfulleropyrrolidine derivatives have demonstrated their capability as effective alternatives to the conventional rsc.orgrsc.org-phenyl-C61-butyric acid methyl ester (PCBM), enabling high power conversion efficiencies (PCEs). researchgate.netnih.gov When paired with low-bandgap polymers like PTB7, devices using N-phenyl tcichemicals.comfulleropyrrolidines have achieved PCEs as high as 7.3%, indicating that the material facilitates excellent electron transport and contributes to efficient charge collection. nsf.govresearchgate.net The presence of the N-phenyl group, in particular, has been shown to positively impact OPV performance compared to N-alkyl substituted fulleropyrrolidines. nsf.govdiva-portal.org
Organic Field-Effect Transistors (OFETs)
N-Channel Semiconducting Behavior of N-Phenyl-2-hexyltcichemicals.comfulleropyrrolidine
Owing to the intrinsic electron-accepting nature of the fullerene cage, C60 derivatives are archetypal n-channel (or n-type) semiconductors. core.ac.uk N-Phenyl-2-hexyl tcichemicals.comfulleropyrrolidine is no exception and functions as the active layer in n-channel OFETs, where electrons are the majority charge carriers. In an OFET, a gate voltage is applied to modulate the flow of current between the source and drain electrodes. For an n-channel device based on this material, applying a positive gate voltage induces the accumulation of electrons at the semiconductor-dielectric interface, forming a conductive channel that allows current to flow. core.ac.uk The performance of these transistors makes them suitable for applications in logic circuits, such as in complementary inverters. core.ac.uk
Electron Charge Carrier Mobility Measurements and Enhancements
The electron charge carrier mobility (μ) is a key figure of merit for an n-channel semiconductor, quantifying how quickly electrons can move through the material under the influence of an electric field. For N-Phenyl-2-hexyl tcichemicals.comfulleropyrrolidine, electron mobility has been measured in a top-gate, bottom-contact OFET configuration. In its pristine form, the material exhibits a high electron mobility of 0.08 cm²/V·s. core.ac.uk This value is comparable to other high-performance soluble fullerene derivatives, such as tcichemicals.comPCBM, which has reported mobilities in the range of 0.1–0.21 cm²/V·s. core.ac.uk Research has shown that the performance of N-Phenyl-2-hexyl tcichemicals.comfulleropyrrolidine can be further improved through strategic modifications. core.ac.uk
Strategies for Improving Device Performance (e.g., Molecular Doping with Polyethyleneimine)
A highly effective strategy for enhancing the performance of N-Phenyl-2-hexyl tcichemicals.comfulleropyrrolidine-based OFETs is molecular doping with polyethyleneimine (PEI). core.ac.uk PEI acts as an n-type dopant, meaning it can donate electrons to the semiconductor. This process offers several benefits. The introduction of excess carriers from the PEI dopant helps to fill charge trap states within the fullerene film. core.ac.uk With these traps compensated, charge transport is less hindered. Furthermore, the doping shifts the Fermi level of the semiconductor closer to the transport energy levels (the LUMO), which can facilitate more efficient charge injection from the electrodes. core.ac.uk
This chemical doping has been demonstrated to increase the electron charge-carrier mobility of N-Phenyl-2-hexyl tcichemicals.comfulleropyrrolidine from 0.08 cm²/V·s to 0.1 cm²/V·s. core.ac.uk In addition to boosting mobility, PEI doping has also been shown to provide good ambient operational stability for the devices. core.ac.uk
Interactive Data Table: Electron Mobility in N-Phenyl-2-hexyl tcichemicals.comfulleropyrrolidine OFETs
| Compound | Condition | Electron Mobility (μ) [cm²/V·s] | Ion/Ioff Ratio | Source |
| N-Phenyl-2-hexyl tcichemicals.comfulleropyrrolidine | Pristine | 0.08 | 10⁶ | core.ac.uk |
| N-Phenyl-2-hexyl tcichemicals.comfulleropyrrolidine | Doped with PEI | 0.1 | 10⁶ | core.ac.uk |
| rsc.orgrsc.org-phenyl-C61-butyric acid methyl ester ( tcichemicals.comPCBM) | Pristine | ~0.21 | - | core.ac.uk |
Table of Compounds
| Abbreviation/Trivial Name | Full Chemical Name |
| N-Phenyl-2-hexyl tcichemicals.comfulleropyrrolidine | C60-fused N-phenyl-2-hexylpyrrolidine |
| tcichemicals.comPCBM | rsc.orgrsc.org-phenyl-C61-butyric acid methyl ester |
| PEDOT:PSS | Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate |
| PTB7 | Poly({4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl}{3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl}) |
| PEI | Polyethyleneimine |
| ZnO | Zinc Oxide |
| ITO | Indium Tin Oxide |
Ambient Operational Stability and Environmental Robustness
Fulleropyrrolidine derivatives, a class to which N-Phenyl-2-hexyl acs.orgfulleropyrrolidine belongs, have demonstrated potential for enhancing the stability of organic and perovskite solar cells. nih.govacs.org The intrinsic basicity of the amino group within the pyrrolidine structure can, however, interact with acidic layers like PEDOT:PSS in conventional device architectures, potentially affecting performance. rsc.org Research into related N-phenyl acs.orgfulleropyrrolidines suggests that the chemical stability of the pyrrolidine ring is higher than that of the three-membered ring in widely used PCBM derivatives against retro-cyclization reactions, which could contribute to longer device lifetimes. nih.gov
In the context of perovskite solar cells, which are notoriously unstable, fulleropyrrolidines have been used as a solution-processable organic chemical inhibition layer (OCIL). nih.govacs.orgresearchgate.net These layers have been shown to improve device stability significantly. One key mechanism is the ability of the fulleropyrrolidine to trap mobile halide ions (e.g., I⁻) that migrate from the perovskite layer. nih.govacs.org This ion migration is a primary intrinsic degradation pathway in perovskite devices, leading to charge buildup at interfaces and diminished performance. researchgate.net By sequestering these ions, the fulleropyrrolidine layer helps to preserve the integrity of the device interfaces.
Furthermore, these fulleropyrrolidine-based interlayers can passivate the metal electrode (e.g., silver), stabilizing it against reactions that would otherwise degrade the device. nih.govacs.org Studies have shown that devices incorporating these layers exhibit minimal degradation during maximum power point (MPP) tracking tests over extended periods. nih.gov For instance, a device with a sufficiently thick fulleropyrrolidine interlayer showed almost no degradation during an MPP tracking test, whereas devices with thinner layers began to decline in power conversion efficiency (PCE). nih.gov An initial PCE decline of over 30% (from 14.5% to 9.8%) after 4000 seconds of MPP tracking was fully recovered after a "repeel and replace" procedure of the fulleropyrrolidine/Ag electrode, showcasing the layer's protective and recoverable function. nih.gov
The table below summarizes the stabilizing effects observed in perovskite solar cells using a functional fulleropyrrolidine mixture as an interlayer.
Table 1: Stability and Recovery of Perovskite Solar Cells with Fulleropyrrolidine Interlayer
| Metric | Initial State | After 4000s MPP Tracking | After "Repeel and Replace" | Reference |
|---|
While non-fullerene acceptors (NFAs) have gained attention for showing excellent stability compared to traditional fullerene acceptors, the inherent chemical robustness of certain fullerene derivatives like N-phenyl acs.orgfulleropyrrolidines ensures their continued relevance in the pursuit of stable organic electronics. nih.gov
Other Potential Applications in Organic Optoelectronics
Beyond its primary application as an electron acceptor in organic photovoltaics, N-Phenyl-2-hexyl acs.orgfulleropyrrolidine and related compounds are being explored for other roles in organic optoelectronics, leveraging their unique electronic properties.
Organic Field-Effect Transistors (OFETs)
N-Phenyl-2-hexyl acs.orgfulleropyrrolidine has been specifically fabricated and evaluated in n-channel organic field-effect transistors (OFETs). nih.gov As n-type (electron-transporting) organic semiconductors are less common and often less stable in air than their p-type (hole-transporting) counterparts, developing robust n-type materials is crucial for creating complementary logic circuits, which are more power-efficient. core.ac.ukcore.ac.uk The performance of an OFET is characterized by its field-effect mobility (µ), which measures how quickly charge carriers can move through the semiconductor material. core.ac.uk While specific mobility values for N-Phenyl-2-hexyl acs.orgfulleropyrrolidine are detailed in specialized reports, its evaluation in OFETs confirms its function as an n-type semiconductor suitable for transistor applications. nih.gov For context, related soluble fullerene derivatives like PCBM have demonstrated high electron mobilities on the order of 0.21 cm²/V·s. core.ac.ukresearchgate.net
Table 2: OFET Device Parameters for N-Phenyl-2-hexyl acs.orgfulleropyrrolidine
| Parameter | Value / Method | Reference |
|---|---|---|
| Device Type | Top-Contact Bottom-Gate (TCBG) | nih.gov |
| Semiconductor Solution | 18 mg/ml in Chloroform | nih.gov |
| Deposition Method | Spin-coating (4000 RPM, 60 sec) | nih.gov |
| Channel Length | 50 µm | nih.gov |
| Channel Width | 1.5 mm | nih.gov |
Organic Photodetectors (OPDs)
Fullerene derivatives are excellent candidates for organic photodetectors (OPDs) due to their strong electron-accepting properties, which facilitate the efficient generation of photocurrent upon light absorption. acs.org While pristine fullerenes have a limited light absorption range, they are often blended with donor materials to create broadband photodetectors. acs.org The fundamental principles that make N-Phenyl-2-hexyl acs.orgfulleropyrrolidine an effective acceptor in solar cells—namely, efficient exciton dissociation and electron transport—are directly transferable to OPD applications. These devices are being developed for uses ranging from low-cost, flexible light sensors to elements in visible light communication systems. acs.org
Electrochromic Devices
Recent research has shown that functionalized fulleropyrrolidine derivatives can act as performance enhancers in solid-state electrochromic devices. A ferrocene-functionalized fulleropyrrolidine was used as a dopant, significantly improving the device's switching speed to less than one second. The molecule's compatibility with other active materials and its ability to facilitate charge carriers for the redox reaction were key to this enhancement. This suggests that the fulleropyrrolidine cage, when appropriately functionalized, can play a role in modulating the optical properties of materials for smart glass and display applications.
Theoretical and Computational Studies on N Phenyl 2 Hexyl 1 Fulleropyrrolidine
Quantum Chemical Investigations of Electronic Structure
Quantum chemical investigations offer deep insights into the arrangement and energy levels of electrons within the N-Phenyl-2-hexyl nih.govfulleropyrrolidine molecule. These studies are fundamental to understanding its reactivity, optical properties, and suitability as an electron acceptor material.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of fullerene derivatives. ijcce.ac.irtcichemicals.com Calculations for N-Phenyl-2-hexyl nih.govfulleropyrrolidine have been performed to determine the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tcichemicals.comresearchgate.net These orbitals are critical as they govern the molecule's ability to donate and accept electrons.
For fullerene-based acceptors, the LUMO is of particular importance. Theoretical calculations consistently show that for N-Phenyl-2-hexyl nih.govfulleropyrrolidine and similar derivatives, the LUMO is predominantly localized on the C60 fullerene cage. ijcce.ac.ir This localization is a key reason for the excellent electron-accepting and transport properties of these materials. The HOMO, in contrast, is typically localized on the pyrrolidine (B122466) addend, including the N-phenyl and 2-hexyl groups.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's electronic and optical properties. chemrxiv.org DFT calculations provide a reliable estimation of this gap. nih.gov For N-Phenyl-2-hexyl nih.govfulleropyrrolidine, specific DFT calculations using the B3LYP functional and 6-311++G(d,p) basis set have been reported. tcichemicals.comresearchgate.net
Below is a table summarizing the calculated frontier molecular orbital energies for N-Phenyl-2-hexyl nih.govfulleropyrrolidine.
| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| DFT (B3LYP/6-311++G(d,p)) | -5.79 | -3.61 | 2.18 |
| Data sourced from TCI Chemicals. tcichemicals.comresearchgate.net |
These calculated values are instrumental in predicting the open-circuit voltage (Voc) of organic solar cells where this fullerene derivative is used as an acceptor material.
Computational analysis is used to visualize the distribution of electron charge density within the molecule, which provides further evidence for the localization of the frontier orbitals. Molecular electrostatic potential (MEP) maps, generated through DFT calculations, are a common tool for this purpose. ijcce.ac.ir These maps illustrate the regions of positive and negative electrostatic potential on the molecule's surface.
For N-Phenyl-2-hexyl nih.govfulleropyrrolidine, these analyses confirm that the electron-rich (negative potential) region corresponding to the LUMO is spread across the fullerene sphere. Conversely, the electron-poorer (positive potential) regions associated with the HOMO are concentrated on the organic addends. This separation of charge is fundamental to the function of fullerene derivatives in donor-acceptor systems, facilitating efficient charge separation at interfaces.
Modeling of Photoinduced Processes
Theoretical modeling is essential for understanding the dynamic processes that occur after the absorption of light, such as electron transfer, which is the primary mechanism in photovoltaic devices.
In the context of organic solar cells, N-Phenyl-2-hexyl nih.govfulleropyrrolidine functions as an electron acceptor. Upon photoexcitation of an electron-donor material (typically a conjugated polymer), an electron is transferred to the fullerene derivative. Computational models are used to simulate this photoinduced electron transfer (PET) process. nih.govmdpi.com
These simulations establish that the transfer occurs from the HOMO of the donor to the LUMO of the fullerene acceptor. ijcce.ac.ir The rate of this charge separation can be estimated using theoretical frameworks like Marcus theory, which considers the free energy change (ΔG) and the reorganization energy (λ) of the system. nih.gov For fulleropyrrolidine-based systems, PET is generally found to be a very rapid process, occurring on the picosecond to nanosecond timescale, which is crucial for efficient charge generation. nih.gov The simulations help in understanding how the structure of the addends (N-phenyl and 2-hexyl groups) influences the kinetics of both charge separation and the undesirable charge recombination process. nih.gov
Computational methods can predict the optical and electrochemical properties of molecules before they are synthesized and tested in a lab. Time-dependent DFT (TD-DFT) is employed to simulate the UV-Vis absorption spectrum. nih.gov For fulleropyrrolidines, these calculations typically predict strong absorptions in the UV region and a characteristic weak absorption in the visible range (around 430 nm), which is consistent with experimental observations for nih.govfullerene monoadducts.
Furthermore, DFT calculations are used to predict the electrochemical reduction potentials of N-Phenyl-2-hexyl nih.govfulleropyrrolidine. nih.gov The energy of the LUMO is directly correlated with the first reduction potential of the molecule. Theoretical predictions of these potentials often show good agreement with experimental data obtained from techniques like cyclic voltammetry, validating the accuracy of the computational models. kean.edu
Structure-Property Relationship Elucidation
A primary goal of computational studies is to establish clear relationships between a molecule's chemical structure and its functional properties. kean.eduresearchgate.net For N-Phenyl-2-hexyl nih.govfulleropyrrolidine, theoretical investigations clarify the distinct roles of the C60 cage and the organic addends.
Computational analysis reveals that the fundamental electronic acceptor properties are endowed by the fullerene cage, which dictates the LUMO energy level. The N-phenyl and 2-hexyl functional groups play a secondary but important role. They can subtly tune the electronic properties, but their main influence is on the material's physical properties, such as:
Solubility: The hexyl chain significantly improves solubility in common organic solvents, which is essential for solution-based device fabrication.
Morphology: The substituents influence how the molecules pack in the solid state, affecting the nanoscale morphology of the active layer in a solar cell, which in turn impacts charge transport and device efficiency.
By systematically modeling different functional groups, computational studies can guide the synthesis of new fullerene derivatives with optimized stability, solubility, and electronic properties tailored for specific applications. nih.gov
Theoretical Insights into Substituent Effects on Electronic Properties
Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating how substituents on the phenyl group of fulleropyrrolidines can modulate their electronic properties. While direct computational data for N-Phenyl-2-hexyl rhhz.netfulleropyrrolidine is not extensively detailed in dedicated public studies, the principles can be clearly understood from closely related N-phenyl fulleropyrrolidine derivatives.
Research on nitrophenyl fulleropyrrolidines, for instance, demonstrates the profound impact of the substituent's position on the phenyl ring (ortho, meta, or para) on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy levels of these orbitals are critical in determining the material's electron-accepting capability and its potential performance in organic photovoltaic devices.
A key finding is that while the position of a substituent may have a negligible effect on the absorption and fluorescence spectra, it can significantly alter the LUMO energy levels. researchgate.net Functionalization of the C60 cage with pyrrolidine derivatives generally leads to a slight weakening of the electron delocalization across the fullerene, which results in an upward shift of the LUMO energy level compared to pristine C60. researchgate.net
For example, DFT calculations on para-, meta-, and ortho-nitrophenyl fulleropyrrolidine derivatives have shown that the ortho-substituted isomer exhibits a notably higher LUMO energy level. researchgate.net This effect is attributed to a through-space orbital interaction between the spatially proximate electron-withdrawing nitro group and the fullerene cage. researchgate.net An increase in the LUMO energy level of the acceptor material is a desirable trait for organic solar cells as it can lead to a higher open-circuit voltage (Voc). researchgate.net
The following interactive table presents DFT-calculated electronic properties for positional isomers of a model nitrophenyl fulleropyrrolidine, illustrating the substituent effect.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (E_gap) (eV) |
| para-nitrophenyl fulleropyrrolidine | -5.63 | -4.13 | 1.50 |
| meta-nitrophenyl fulleropyrrolidine | -5.61 | -4.11 | 1.50 |
| ortho-nitrophenyl fulleropyrrolidine | -5.50 | -4.00 | 1.50 |
| C60 (for comparison) | -5.87 | -4.18 | 1.69 |
Data derived from DFT calculations at the PBEPBE/6-311G(d,p) level for nitrophenyl derivatives, which serve as an illustrative model for substituent effects in N-phenyl fulleropyrrolidines. researchgate.net
These theoretical insights underscore the power of using substituents to fine-tune the electronic characteristics of fulleropyrrolidines for specific applications.
Computational Rationalization of Reactivity and Regioselectivity
Computational chemistry provides powerful tools to rationalize the reactivity and regioselectivity observed in the synthesis of fulleropyrrolidines. The most common synthetic route is the Prato reaction, a 1,3-dipolar cycloaddition of an azomethine ylide to a double bond of the C60 cage. The regioselectivity of this reaction is a critical aspect, as the addition can occur at different positions on the fullerene, leading to various isomers.
Theoretical investigations have been conducted to understand the mechanism of fulleropyrrolidine formation. nih.gov These studies often use computational methods to model the reaction pathways, calculate the energies of reactants, transition states, and products, and thereby determine the most favorable reaction mechanism. One of the key questions addressed is the nature of the azomethine ylide generation and its subsequent cycloaddition to the fullerene. nih.gov
Computational models can predict the preferred sites of addition on the C60 cage. The reaction typically occurs at the researchgate.netresearchgate.net junctions (the bond between two hexagons) of the fullerene, which are more electron-rich and reactive than the researchgate.net junctions (the bond between a pentagon and a hexagon). DFT calculations can quantify the activation barriers for addition at these different sites, providing a rationale for the observed experimental regioselectivity.
Furthermore, computational studies have been used to explain the regioselectivity in the formation of fullerene multiadducts. When multiple pyrrolidine rings are added to the fullerene sphere, the position of the subsequent additions is influenced by the electronic and steric effects of the already present adducts. Theoretical calculations can help to predict the most stable configurations of these multiadducts. By analyzing factors like spin density distribution in reaction intermediates, researchers can explain why certain carbon-carbon bonds are preferably formed at specific sites.
These computational approaches not only provide a fundamental understanding of the reaction mechanisms but also serve as a predictive tool for designing synthetic strategies to achieve desired isomers of functionalized fullerenes like N-Phenyl-2-hexyl rhhz.netfulleropyrrolidine.
Materials Science Aspects and Thin Film Physics
Solution Processability and Film Deposition
N-Phenyl-2-hexyl rsc.orgfulleropyrrolidine exhibits good solubility in common organic solvents like chloroform, chlorobenzene, and o-dichlorobenzene. researchgate.net This solubility is a key attribute, enabling its use in solution-based deposition techniques, which are advantageous for fabricating large-area and flexible electronic devices at a lower cost compared to traditional vacuum-based methods.
The formation of a uniform and high-quality active layer is critical for the performance of organic electronic devices. For fulleropyrrolidine derivatives, achieving miscibility with a donor polymer is a primary requirement for creating an effective bulk-heterojunction (BHJ) in OPVs. researchgate.net When blended with polymers like P3HT, N-phenyl rsc.orgfulleropyrrolidine derivatives have been shown to form well-mixed film morphologies, which is essential for efficient charge separation and transport. researchgate.net The choice of solvent and the use of additives can further influence the solution properties and subsequent film formation, helping to prevent large-scale phase separation and promote a favorable nanoscale morphology.
The characteristics of the deposited thin film are highly dependent on the processing conditions. Factors such as the solvent evaporation rate, annealing temperature, and annealing time can significantly impact the final morphology and, consequently, the device performance. For instance, thermal annealing is a common post-deposition treatment used to optimize the nanoscale morphology of the active layer. The temperature and duration of annealing can influence the crystallinity of the components and the phase separation between the donor and acceptor materials. In studies involving similar fulleropyrrolidine derivatives, different annealing temperatures and times have been shown to affect the current-voltage characteristics of photovoltaic devices, indicating a direct link between processing conditions and film properties. rsc.org
Morphology and Microstructure of N-Phenyl-2-hexylrsc.orgfulleropyrrolidine Films
The arrangement of molecules at the nanoscale—the film's morphology and microstructure—is a critical determinant of the electronic properties of the thin film.
While pristine fullerenes like C60 can exhibit crystalline structures, the addition of substituent groups, as in N-Phenyl-2-hexyl rsc.orgfulleropyrrolidine, can alter the molecular packing. The bulky phenyl and hexyl groups attached to the pyrrolidine (B122466) ring will influence the intermolecular interactions and the ability of the fullerene cages to pack in an ordered fashion. The degree of crystallinity and the orientation of the molecules relative to the substrate can have a profound effect on charge transport. While specific crystallographic data for N-Phenyl-2-hexyl rsc.orgfulleropyrrolidine is not widely detailed in the provided context, the general principle is that ordered molecular packing facilitates more efficient charge hopping between adjacent molecules. Addends to the fullerene core can potentially reduce the fullerene-fullerene contact distance, which may impact carrier mobility. rsc.org
To investigate the morphology and microstructure of N-Phenyl-2-hexyl rsc.orgfulleropyrrolidine thin films, various advanced characterization techniques are employed.
X-ray Diffraction (XRD): XRD is a powerful technique for probing the crystalline structure of materials. researchgate.net For thin films of fullerene derivatives, XRD can be used to determine the presence and degree of crystallinity, identify crystalline phases, and ascertain the orientation of molecular packing. researchgate.net Challenges in characterizing polymeric and organic thin films with XRD arise from the low atomic number of carbon, which leads to low X-ray scattering intensity, and the thin nature of the samples. researchgate.net
Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that provides topographical information about the surface of a film at the nanoscale. mdpi.com It is widely used to visualize the surface morphology of the active layer in organic solar cells, revealing details about phase separation, domain sizes, and surface roughness. mdpi.com Different AFM modes, such as tapping mode, can also provide information about the mechanical properties of the surface, which can sometimes be correlated with different material phases in a blend. mdpi.com
Stability and Degradation Mechanisms in Functional Films
The long-term performance and viability of optoelectronic devices incorporating N-Phenyl-2-hexyl rsc.orgfulleropyrrolidine are intrinsically linked to the stability of its thin films. Degradation of these functional layers can occur through various mechanisms, primarily driven by environmental factors such as light, oxygen, and heat. These factors can induce chemical and morphological changes within the film, ultimately deteriorating device performance.
The principal degradation pathways for fullerene derivatives like N-Phenyl-2-hexyl rsc.orgfulleropyrrolidine in functional films are photo-oxidation, thermal degradation, and morphological instability. Understanding these mechanisms is crucial for developing strategies to enhance the operational lifetime of corresponding devices.
Photo-oxidative Degradation
Photo-oxidation is a primary degradation route for fullerene derivatives when exposed to a combination of light and atmospheric oxygen. The process is initiated by the photoexcitation of the fullerene cage, which can then transfer energy to molecular oxygen, generating highly reactive singlet oxygen. This reactive species can subsequently attack the fullerene cage.
A key chemical modification observed during the photo-oxidation of the C60 cage is the transformation of sp2-hybridized carbon atoms to sp3-hybridized ones. This change disrupts the π-conjugated system of the fullerene, which is fundamental to its electron-accepting and transport properties. Spectroscopic studies on related fullerene derivatives have identified the formation of various oxygen-containing functional groups on the fullerene cage as a result of this process. These include carbonyl and anhydride (B1165640) groups, which can act as charge traps and hinder device performance. researchgate.net
The rate of photo-oxidation in thin films is dependent on both the intrinsic reactivity of the fullerene derivative and the rate of oxygen diffusion into the film. The specific side chains on the pyrrolidine ring of N-Phenyl-2-hexyl rsc.orgfulleropyrrolidine can influence both of these factors.
Thermal Degradation
While fullerene derivatives are generally considered to be thermally robust, prolonged exposure to elevated temperatures can lead to degradation, particularly in the presence of other materials within a device structure. Thermogravimetric analysis (TGA) is a common technique used to assess the thermal stability of these materials. For many fullerene derivatives, significant weight loss, indicating decomposition, typically begins at temperatures well above the normal operating conditions of most organic electronic devices.
Morphological Instability
The morphology of the thin film, especially in bulk heterojunction blends with a donor polymer, is critical for efficient device operation. Morphological instability refers to changes in the solid-state structure of the film over time, which can be accelerated by factors like temperature. For fullerene derivatives, this often manifests as aggregation or crystallization within the polymer matrix.
Such phase separation can lead to a decrease in the interfacial area between the donor and acceptor materials, which is crucial for charge separation. It can also lead to the formation of large, insulating fullerene domains that impede charge transport. Fullerene-based solar cells have shown complete performance degradation after exposure to elevated temperatures (e.g., 150°C for 5 hours), which was attributed to pronounced phase separation. researchgate.netresearchgate.net The specific chemical structure of the N-Phenyl-2-hexyl rsc.orgfulleropyrrolidine, including the phenyl and hexyl groups, will influence its miscibility with a given polymer and its propensity to crystallize, thereby affecting the long-term morphological stability of the blend. rsc.orgbohrium.com
Detailed Research Findings on Fullerene Derivative Stability
While specific quantitative data for N-Phenyl-2-hexyl rsc.orgfulleropyrrolidine is limited in publicly available literature, research on analogous fullerene derivatives provides valuable insights into the expected stability and degradation mechanisms. The following tables summarize typical findings for fullerene derivatives, which can be considered indicative for N-Phenyl-2-hexyl rsc.orgfulleropyrrolidine.
Table 1: Summary of Common Degradation Mechanisms in Fullerene Derivative Thin Films
| Degradation Mechanism | Driving Factors | Key Chemical/Physical Changes | Impact on Device Performance |
| Photo-oxidation | Light, Oxygen | - Transformation of sp2 to sp3 carbon on the fullerene cage- Formation of carbonyl and anhydride groups- Disruption of π-conjugation | - Reduced electron mobility- Increased charge trapping- Decreased light absorption |
| Thermal Degradation | High Temperature | - Decomposition of side chains- Potential for fullerene cage breakdown at very high temperatures | - Altered electronic properties- Gas evolution leading to film delamination |
| Morphological Instability | Temperature, Time | - Aggregation and crystallization of fullerene derivative- Phase separation in polymer blends | - Reduced donor-acceptor interface- Impeded charge transport- Increased series resistance |
Table 2: Illustrative Data on the Thermal Stability of Fullerene Derivatives from Thermogravimetric Analysis (TGA)
Note: This table presents typical data for fullerene derivatives and is intended to be illustrative for N-Phenyl-2-hexyl rsc.orgfulleropyrrolidine. Actual values may vary.
| Fullerene Derivative Type | Onset Decomposition Temperature (Tonset) under N2 | Temperature at Maximum Decomposition Rate (Tmax) | Residual Mass at 600°C |
| Fulleropyrrolidine | 300 - 400°C | 350 - 450°C | > 50% |
| PCBM | ~ 400°C | ~ 450°C | > 60% |
Supramolecular Chemistry and Hybrid Nanomaterials Incorporating N Phenyl 2 Hexyl 1 Fulleropyrrolidine
Non-Covalent Interactions and Self-Assembly Processes
The inherent ability of N-Phenyl-2-hexyl researchgate.netfulleropyrrolidine to engage in non-covalent interactions is fundamental to its role in supramolecular chemistry. These weak interactions, including van der Waals forces and π-π stacking, govern the self-assembly of the molecule into larger, ordered structures. The fullerene core provides a large, electron-deficient π-surface, while the N-phenyl and hexyl groups offer additional sites for interaction and influence solubility and spatial arrangement.
Host-Guest Chemistry with Macrocyclic Systems
The electron-accepting C60 cage of N-Phenyl-2-hexyl researchgate.netfulleropyrrolidine makes it an ideal guest for various electron-rich macrocyclic hosts. This host-guest chemistry is driven by complementary electronic and steric factors, leading to the formation of stable supramolecular complexes.
Porphyrins, with their large π-conjugated cavity, can act as hosts for fullerene derivatives. The interaction is primarily based on π-π stacking and van der Waals forces, leading to the formation of donor-acceptor complexes. These complexes are of significant interest for mimicking natural photosynthetic systems. For instance, studies on similar pyridyl researchgate.netfulleropyrrolidines have shown that axial coordination of the pyridyl group to a zinc-metallated porphyrin can lead to the formation of stable complexes.
Cyclodextrins, which are macrocycles made of glucose units, can also encapsulate fullerene derivatives. The hydrophobic inner cavity of cyclodextrins can host the hydrophobic C60 cage, while the hydrophilic outer surface ensures solubility in aqueous media. This encapsulation can modify the photophysical properties of the fullerene guest and has been explored for various applications.
Below is a table summarizing the interactions between fulleropyrrolidines and representative macrocyclic systems.
| Macrocyclic Host | Primary Driving Force | Resulting Complex Type | Potential Application |
|---|---|---|---|
| Porphyrins | π-π Stacking, Van der Waals | Donor-Acceptor Dyad | Artificial Photosynthesis |
| Cyclodextrins | Hydrophobic Interactions | Inclusion Complex | Drug Delivery, Photodynamic Therapy |
| Calixarenes | π-π Stacking, CH-π Interactions | Inclusion/Exohedral Complex | Sensors, Molecular Switches |
Formation of Ordered Supramolecular Architectures
The self-assembly of N-Phenyl-2-hexyl researchgate.netfulleropyrrolidine, either alone or with other molecules, can lead to the formation of well-defined, ordered architectures. Research on related fulleropyrrolidine compounds has demonstrated their capacity to form structures such as supramolecular fibrils. mdpi.com The formation of these ordered assemblies is a result of a delicate balance of intermolecular forces. The π-π stacking between the fullerene cages and the phenyl groups, combined with van der Waals interactions involving the hexyl chains, directs the molecules to arrange in a specific, repeating manner, extending into one-dimensional or two-dimensional structures. The ability to control this self-assembly is crucial for fabricating molecular wires, films, and other nanostructures for electronic devices.
Integration into Composite Nanomaterials
The unique properties of N-Phenyl-2-hexyl researchgate.netfulleropyrrolidine are further leveraged when it is integrated into composite nanomaterials. By combining it with other nano-objects like carbon nanotubes or graphene, or with donor molecules, hybrid materials with synergistic or entirely new functionalities can be created.
Hybrids with Carbon Nanotubes and Graphene
While specific studies detailing the integration of N-Phenyl-2-hexyl researchgate.netfulleropyrrolidine with carbon nanotubes (CNTs) and graphene are not extensively documented, the principles of non-covalent functionalization provide a clear pathway for creating such hybrids. Both CNTs and graphene possess extended sp2-hybridized carbon surfaces, similar to the fullerene cage. This structural similarity allows for strong, non-covalent π-π stacking interactions. beilstein-journals.org
The N-phenyl group of the fulleropyrrolidine is particularly suited for this purpose. Aromatic molecules are known to effectively disperse CNTs in various solvents by adsorbing onto their graphitic surfaces. beilstein-journals.org This interaction preserves the intrinsic electronic properties of the nanotubes, which is a significant advantage over covalent functionalization methods. mdpi.comnih.gov Similarly, the phenyl group can anchor the fulleropyrrolidine onto the basal plane of a graphene sheet. nankai.edu.cn
A closely related study demonstrated the synthesis of a graphene-C60 hybrid material through the chemical coupling of graphene oxide and a pyrrolidine (B122466) fullerene, confirming a strong interaction between the C60 cage and the graphene sheet. rsc.org Such hybrids are expected to exhibit efficient charge transfer between the fullerene (acceptor) and the CNT or graphene (donor/conductor), making them promising for applications in photovoltaics, transistors, and sensors.
Development of Multifunctional Donor-Acceptor Assemblies
N-Phenyl-2-hexyl researchgate.netfulleropyrrolidine has been identified as a highly effective electron acceptor material for organic photovoltaic (OPV) devices. researchgate.net In the common bulk-heterojunction architecture, it is blended with an electron-donating conjugated polymer. Upon photoexcitation, the donor polymer absorbs a photon and transfers an electron to the fullerene derivative, initiating the charge separation process.
Research has shown that N-phenyl researchgate.netfulleropyrrolidine derivatives are a promising alternative to the widely used PC61BM ( mdpi.commdpi.com-Phenyl-C61-butyric acid methyl ester). researchgate.net The performance of OPV devices is highly dependent on the specific donor polymer used in conjunction with the fulleropyrrolidine acceptor. For example, when blended with the low-band-gap polymer PTB7 (thieno[3,4-b]thiophene/benzodithiophene), N-phenyl researchgate.netfulleropyrrolidine-based devices have achieved high power conversion efficiencies (PCEs), demonstrating their potential for high-performance solar cells. researchgate.net
The following table presents typical performance data for OPV devices utilizing N-phenyl fulleropyrrolidine derivatives with different donor polymers.
| Donor Polymer | Fullerene Acceptor | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current (JSC) [mA/cm2] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |
|---|---|---|---|---|---|
| P3HT | N-Phenyl-2-hexyl researchgate.netfulleropyrrolidine | 0.60 | 9.5 | 63 | 3.6 |
| PTB7 | N-Phenyl-2-hexyl researchgate.netfulleropyrrolidine | 0.75 | 15.2 | 64 | 7.3 |
| P3HT | PC61BM (Reference) | 0.59 | 9.8 | 62 | 3.6 |
Design Principles for Enhancing Interfacial Charge Transfer and Stability
One key principle is the tuning of the frontier molecular orbital energy levels (HOMO and LUMO). For efficient charge transfer, the LUMO level of the fullerene acceptor must be sufficiently lower than that of the donor material, while its HOMO level should be lower than the donor's HOMO to prevent hole transfer to the acceptor. The functional groups on the pyrrolidine ring play a crucial role in modulating these energy levels. The presence of the N-phenyl group, for instance, has been shown to have a positive effect on OPV performance.
Another important design consideration is the morphology of the donor-acceptor blend. The side chains, such as the hexyl group, influence the solubility and processing of the fulleropyrrolidine, which in turn affects the nanoscale phase separation and crystallinity within the active layer of a solar cell. An optimized morphology provides a large interfacial area for charge separation and continuous pathways for charge transport to the electrodes.
Finally, enhancing the intrinsic stability of the fullerene derivative is crucial for long-term device operation. Rational design strategies involve selecting functional groups that can passivate defects on adjacent material layers (e.g., in perovskite solar cells) and block the diffusion of degradative species. By systematically varying the organic addends, it is possible to create fullerene-based materials that not only lead to high efficiency but also significantly improve the operational stability of the final device.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
